

trans-3-(3-Pyridyl)acrylic acid antiviral efficacy comparison

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Compound Focus: trans-3-(3-Pyridyl)acrylic acid

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Antiviral Efficacy Data against TMV

The following table summarizes the in vitro antiviral activity of **trans-3-(3-Pyridyl)acrylic acid** (identified as **compound 15** in the key study) and other selected compounds from the same series, with the commercial antiviral Ribavirin used as a benchmark [1].

Compound Name / Identifier	Core Structure	In vitro Inhibition Rate (%) at 500 µg/mL	Efficacy vs. Ribavirin
trans-3-(3-Pyridyl)acrylic acid (Compound 15)	trans-3-aryl acrylic acid	Data from table not explicitly provided for compound 15	Lower than Ribavirin [1]
Ribavirin (Control)	--	38.5	Benchmark
3-(3-Methoxyphenyl)acrylic acid (Compound 5)	trans-3-aryl acrylic acid	68.4	Significantly Higher
trans-Ferulic acid (Compound 1)	trans-3-aryl acrylic acid	47.5	Higher
Compound 20 (Benzothiadiazole ring)	trans-3-aryl acrylic acid	52.2	Higher

Compound Name / Identifier	Core Structure	In vitro Inhibition Rate (%) at 500 µg/mL	Efficacy vs. Ribavirin
Compound 27 (2-hydroxyl-naphthalene ring)	trans-3-aryl acrylic acid	45.8	Higher
Compound 24 (Phenanthrene ring)	trans-3-aryl acrylic acid	42.8	Higher

Key Findings from the Research:

- Promising Template:** The study concludes that trans-3-aryl acrylic acids represent a new and promising template for antiviral studies against plant viruses, with some compounds outperforming Ribavirin [1].
- Critical Pharmacophore:** The trans-oriented acrylic acid group (-CH=CH-COOH) is crucial for activity. Hydrogenation of the double bond (making it saturated) or esterification of the carboxylic acid group led to a significant decrease or complete loss of antiviral activity [1].
- Lack of Phytotoxicity:** All tested compounds in the series showed no phytotoxic effects on tobacco plants (*Nicotiana tabacum*) at the concentration of 500 µg/mL, indicating a selective action [1].

Detailed Experimental Protocols

For researchers looking to replicate or evaluate these studies, here are the key methodologies used in the primary research.

1. Antiviral Activity Bioassay (In Vitro)

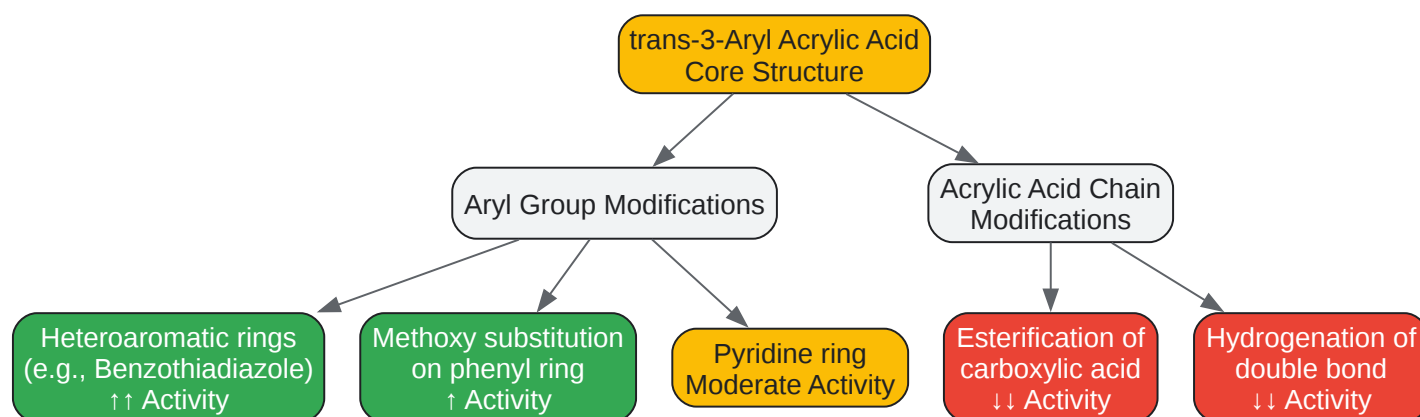
- Purpose:** To evaluate the direct effect of compounds on TMV particles.
- Procedure:** TMV was mixed with the test compound solution (500 µg/mL) and phosphate buffer. The mixture was incubated at room temperature for 30 minutes and then rubbed onto the leaves of *Nicotiana tabacum* plants. The number of local lesions on the leaves was counted and compared to the control group treated with water [1].
- Data Analysis:** The inhibition rate was calculated as: $(1 - (\text{Average lesions on treated leaves} / \text{Average lesions on control leaves})) \times 100\%$ [1].

2. Chemical Synthesis of Compounds

- **Primary Route (Knoevenagel Condensation):** Most compounds in the series, including **trans-3-(3-Pyridyl)acrylic acid**, were synthesized via a Knoevenagel condensation reaction. This involves reacting the appropriate aromatic aldehyde with malonic acid in pyridine, using piperidine as a catalyst [1] [2].
- **Alternative Route (Wittig Reaction):** For some derivatives that could not be obtained in good yield via Knoevenagel condensation (e.g., compound 27), a Wittig reaction was successfully employed [1].
- **Modern Synthesis:** A more recent, chromatography- and recrystallization-free one-pot synthesis has been developed, involving an LDA-mediated aldol condensation, hydrolysis, and dehydration, providing a higher overall yield (84%) [2].

Structure-Activity Relationship (SAR) Insights

The research allows for the derivation of some key structure-activity relationships, which are visualized in the following diagram.



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References

1. Discovery and SARs of Trans-3-Aryl Acrylic Acids ... [pmc.ncbi.nlm.nih.gov]

2. and recrystallization-free synthesis of 3-(3-pyridyl)acrylic ... [sciencedirect.com]

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